molecular formula HBr B1146705 Acetic acid, mixt. with hydrobromic acid CAS No. 37348-16-6

Acetic acid, mixt. with hydrobromic acid

Cat. No.: B1146705
CAS No.: 37348-16-6
M. Wt: 80.91
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, mixt. with hydrobromic acid is a chemical compound that combines acetic acid and hydrobromic acid. Acetic acid, known for its pungent smell and sour taste, is a simple carboxylic acid with the formula CH₃COOH. Hydrobromic acid is a strong acid formed by dissolving hydrogen bromide in water. The mixture of these two acids results in a solution that is used in various chemical reactions and industrial processes .

Synthetic Routes and Reaction Conditions:

    Laboratory Preparation: Hydrobromic acid can be prepared by reacting bromine with sulfur or phosphorus and water.

    Industrial Production: Industrially, hydrobromic acid is often produced by the reaction of bromine with sulfur dioxide and water.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

The primary target of the compound “Acetic acid, mixt. Acetic acid is known to act as an antimicrobial agent and is used to treat susceptible infections . Hydrobromic acid, on the other hand, is a strong acid often used in organic synthesis .

Mode of Action

The mode of action of acetic acid HBr involves a chemical reaction between the two acids, generating a powerful reagent capable of catalyzing various reactions . Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent . Hydrobromic acid is known to react with certain compounds to undergo addition reactions .

Pharmacokinetics

It is known that acetic acid can be absorbed through the skin and mucous membranes . Hydrobromic acid, being a strong acid, is likely to be rapidly absorbed in the gastrointestinal tract .

Result of Action

Acetic acid is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus . Hydrobromic acid, being a strong acid, can potentially cause protein denaturation and other cellular effects.

Action Environment

The action, efficacy, and stability of acetic acid HBr can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can react with acetic acid or hydrobromic acid . For instance, the presence of strong bases can neutralize the acids, potentially affecting their action and efficacy.

Properties

IUPAC Name

acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMECMQTYGSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7-Fluoro-2-(4-hexylphenyl)-5-octyloxybenzo[b]thiophene is obtained by reacting 3-fluoro-4-methoxythiophenol (obtainable analogously to Reference 7 from 3-fluoro-4-methoxyaniline [366-99-4]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 7-fluoro-2-(4-hexylphenyl)-5-methoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 7-fluoro-2-(4-hexylphenyl]-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using octyl bromide in 2-butanone in the presence of potassium carbonate.
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Synthesis routes and methods II

Procedure details

is obtained by reacting 2,3-difluoro-4-ethoxythiophenol (obtainable analogously to Reference 7 from 2,3-difluoro-4-ethoxyaniline [189751-13-1]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 6,7-difluoro-2-(4-hexylphenyl)-5-ethoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 6,7-difluoro-2-(4-hexylphenyl)-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using heptyl bromide in 2-butanone in the presence of potassium carbonate.
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4-hexylphenacyl bromide
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Q & A

Q1: What is the role of acetic acid, mixt. with hydrobromic acid in carbohydrate chemistry?

A1: This reagent mixture plays a crucial role in converting peracetylated sugars to acetobromosugars. [, ] The hydrobromic acid acts as the primary halogenating agent, replacing the acetate group at the anomeric carbon with a bromine atom. Acetic acid serves as a solvent and helps to maintain the reaction environment.

Q2: Are there any advantages to the "one-pot" synthesis method described in the research?

A2: Yes, the "one-pot" synthesis of acetobromosugars from reducing sugars offers several advantages. [] Firstly, it streamlines the process by eliminating the need to isolate and purify the intermediate peracetylated sugar. This not only saves time but also potentially increases the overall yield of the desired acetobromosugar. Secondly, this method often requires milder reaction conditions compared to traditional two-step methods, potentially reducing the formation of unwanted side products.

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